molecular formula C19H20Cl2O3 B2751093 Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate CAS No. 866153-31-3

Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate

Cat. No.: B2751093
CAS No.: 866153-31-3
M. Wt: 367.27
InChI Key: ZQSMXTPDHRJKHH-UHFFFAOYSA-N
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Description

Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butylphenyl group and two chlorine atoms attached to the benzoate moiety

Scientific Research Applications

Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate typically involves the esterification of 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoic acid.

    Reduction: 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate involves its interaction with specific molecular targets. The tert-butylphenyl group and dichlorobenzoate moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate: Similar structure but lacks the chlorine atoms.

    Methyl 4-tert-butylbenzoate: Contains the tert-butyl group but lacks the methoxy and chlorine substituents.

Uniqueness

Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate is unique due to the presence of both the tert-butylphenyl group and the dichlorobenzoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2O3/c1-19(2,3)14-7-5-12(6-8-14)11-24-17-15(20)9-13(10-16(17)21)18(22)23-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSMXTPDHRJKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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